Sodium stearate, Vetec(TM) reagent grade

Sodium stearate purity Reagent grade specification Fatty acid salt assay

Sodium stearate, Vetec™ reagent grade (CAS 822-16-2), is the sodium salt of stearic acid, belonging to the class of long-chain fatty acid salts (metallic stearates). It is manufactured as a white to off-white powder with a characteristic fatty odor.

Molecular Formula C18H36NaO2
Molecular Weight 307.5 g/mol
CAS No. 822-16-2
Cat. No. B148153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium stearate, Vetec(TM) reagent grade
CAS822-16-2
Synonymsaluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate
Molecular FormulaC18H36NaO2
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.[Na]
InChIInChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
InChIKeyXRRONFCBYFZWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLOWLY SOL IN COLD WATER OR COLD ALC;  FREELY SOL IN HOT SOLVENTS
INSOL IN MANY ORGANIC SOLVENTS

Sodium Stearate, Vetec™ Reagent Grade (CAS 822-16-2): Baseline Classification and Procurement Context


Sodium stearate, Vetec™ reagent grade (CAS 822-16-2), is the sodium salt of stearic acid, belonging to the class of long-chain fatty acid salts (metallic stearates). It is manufactured as a white to off-white powder with a characteristic fatty odor. Chemically, it is formally described as a mixture of sodium stearate (C₁₈H₃₅NaO₂) and sodium palmitate (C₁₆H₃₁NaO₂), reflecting its origin from plant- or animal-derived fatty acid feedstocks . As part of the Vetec™ product line from Merck/Sigma-Aldrich, this reagent grade material is positioned for routine laboratory and research applications, offering traceable quality with Certificates of Analysis, MSDS documentation, and specification sheets, at a value price point relative to the supplier's premium research-grade offerings [1]. Its amphiphilic molecular structure—a hydrophilic carboxylate head and a hydrophobic C18 hydrocarbon tail—underpins its utility as a surfactant, emulsifier, gelling agent, and lubricant across diverse scientific and industrial workflows.

Vetec™ reagent grade with documented specification profile and traceable quality documentation
Routine laboratory and research applications
≥96.0% assay purity by GC with defined C18/C16 fatty acid composition
Sufficient for reproducible synthetic, formulation, and analytical workflows
Amphiphilic surfactant and lubricant for formulation research and materials chemistry
Supports tablet pre-formulation, emulsification, and surface modification studies

Why Sodium Stearate Grades Are Not Interchangeable: Procurement Decision Framework for Sodium Stearate, Vetec™ Reagent Grade


Sodium stearate is not a single, uniform chemical entity across the market; it is a compositionally variable mixture whose performance characteristics depend heavily on purity, fatty acid chain-length distribution, free alkali content, and trace impurity profiles [1]. A reagent labeled simply as 'sodium stearate' may range from technical grade (with purity as low as ~85% or unspecified, high free acid, and variable C16/C18 ratios) to pharmaceutical grade (complying with USP/NF monographs that mandate stearic acid ≥40% and combined stearic–palmitic acid ≥90%) or premium research grade (≥99% assay). These compositional differences directly affect critical application parameters: micellization behavior, lubricity, gelation temperature, and compatibility with sensitive formulations [2]. Substituting a lower-grade material into a protocol validated with a defined reagent-grade specification can introduce uncontrolled variability—altered critical micelle concentration, inconsistent emulsification, or unexpected mechanical properties in solid dosage forms. The Vetec™ reagent grade occupies a specific, documented niche: it provides ≥96.0% purity with Sigma-Aldrich supply-chain quality assurance at a cost point suited for reproducible routine use, avoiding both the undocumented impurity risks of technical grades and the cost premium of ≥99% research grades when ultra-high purity is not required [3].

Purity specification
Vetec™ reagent grade: ≥96.0% (GC) Technical grade: often unspecified, may lack defined purity floor Undocumented impurity profiles may alter micellization, lubricity, and formulation consistency
Fatty acid composition
Defined C18/C16 profile consistent with USP/NF ≥90% combined threshold Industrial grade: variable chain-length distribution and unsaturation Compositional drift may affect CMC, gelation temperature, and excipient compatibility
Storage logistics
Requires cold storage (2–8°C) for specification integrity Industrial grade: ambient storage tolerated Cold-chain procurement and refrigerated storage capacity must be planned

Quantitative Differentiation Evidence for Sodium Stearate, Vetec™ Reagent Grade (CAS 822-16-2) Against Closest Analogs and Alternatives


Assay Purity: Vetec™ Reagent Grade (≥96.0%) Versus Technical Grade and Premium Research Grade Sodium Stearate

The Vetec™ reagent grade sodium stearate (Sigma-Aldrich product 28-4170) carries a minimum purity specification of ≥96.0%, determined by gas chromatography (GC) [1]. This places it in the middle tier of commercially available sodium stearate: it offers substantially higher purity than technical-grade material (which frequently lacks a defined purity specification and may contain elevated free stearic acid and inorganic residues) [2], while providing a cost advantage over Sigma-Aldrich's own premium research-grade product S3381, which specifies ≥99.0% assay . The 96.0% purity level is sufficient for most routine synthetic, formulation, and analytical applications where the presence of minor fatty acid homologues (primarily palmitate) does not compromise experimental outcomes. Procurement of the Vetec grade represents a deliberate balance between documented quality and budget efficiency for laboratories requiring reliable reagent performance without the premium cost of ultra-high-purity material.

Assay Purity
Cross-study comparable
≥96.0% vs. ~85–95% (technical)
vs. ≥99.0% (premium)
Supports documented purity selection for routine use
GC assay; middle-tier procurement with traceable specification
Sodium stearate purity Reagent grade specification Fatty acid salt assay Procurement grade selection

Lubrication Efficiency: Sodium Stearate (NaSt) Versus Magnesium Stearate (MgSt) in Pharmaceutical Tablet Formulation

In a direct head-to-head evaluation of metallic stearate lubricants for pharmaceutical tablet compression, Yu et al. (2022) demonstrated that sodium stearate (NaSt) exhibits superior lubricity to calcium stearate (CaSt) and matches the performance of magnesium stearate (MgSt)—with a key quantitative advantage: NaSt at 0.5 wt% loading achieved lubrication efficiency nearly identical to MgSt at 1 wt% loading, as measured by unit ejection force and friction coefficient [1]. The study further found that NaSt and MgSt had similar impacts on tablet mechanical strength, indicating that NaSt can serve as an effective MgSt substitute without compromising tabletability. This differential lubricity was attributed to the higher specific surface area of NaSt. This evidence directly supports the selection of sodium stearate over magnesium stearate in scenarios where lower excipient loading is desired or where MgSt-related incompatibilities (e.g., delayed dissolution) are a concern.

Lubrication Efficiency
Head-to-head
NaSt 0.5 wt% ≈ MgSt 1 wt%
CaSt inferior at equivalent loading
Supports lubricant screening at reduced excipient loading
Direct compression tablet study; ejection force and friction coefficient
Tablet lubricant Sodium stearate lubrication Magnesium stearate alternative Pharmaceutical excipient

Fatty Acid Composition: Vetec™ Reagent Grade Versus USP/NF Pharmacopoeial Requirements for Sodium Stearate

The USP–NF monograph for sodium stearate specifies that the content of stearic acid (C18) in the fatty acid fraction must be not less than 40.0%, and the sum of stearic acid and palmitic acid (C16) must be not less than 90.0% of the total fatty acid content [1]. The Vetec™ reagent grade, with a minimum assay of ≥96.0% total sodium stearate (by GC), contains a fatty acid composition that is inherently compliant with the USP/NF 90.0% combined stearate–palmitate threshold, as the primary impurities are the shorter-chain homologues naturally present in plant-derived fatty acid feedstocks [2]. This compositional alignment means that Vetec reagent grade material may be suitable as a cost-effective alternative for non-regulated development work where pharmacopoeial-like fatty acid profiles are needed, distinct from industrial-grade sodium stearate which may carry a wider, less-characterized distribution of chain lengths and unsaturation.

Fatty Acid Profile
Class-level inference
C18 ≥40.0%
C18 + C16 ≥90.0%
Reported fatty acid composition aligns with USP/NF threshold
Vetec purity ensures C18/C16 dominance; industrial grades may deviate
Fatty acid composition Stearic acid content Palmitic acid ratio USP monograph Pharmacopoeial compliance

Critical Micelle Concentration (CMC) of Sodium Stearate: Quantified Surfactant Performance Parameter

The critical micelle concentration (CMC) of sodium stearate in distilled water at 298.15 K has been experimentally determined as 0.00095 M (0.95 mM) using conductivity measurements and easy-plot software analysis [1]. This CMC value provides a quantitative benchmark for surfactant performance comparisons: sodium palmitate (C16 chain), the closest chemical analog, exhibits a higher CMC due to its shorter hydrophobic tail, while sodium oleate (C18:1, unsaturated) exhibits a lower CMC because the cis-double bond promotes tighter packing [2]. The CMC of sodium stearate increases with temperature, a behavior consistent with its class but important for applications involving elevated-temperature processing. For procurement decisions, this CMC value enables researchers to predict the minimum concentration required for micelle-dependent functions (emulsification, solubilization, dispersion) when using this specific reagent grade material, and to calculate concentration adjustments if substituting from other fatty acid salts.

CMC Value
Class-level inference
0.00095 M (0.95 mM)
at 298.15 K
Supports predictive formulation for micelle-dependent functions
Conductivity method in distilled water; chain-length dependent
Critical micelle concentration Sodium stearate surfactant CMC comparison Micellization thermodynamics

Storage Requirements: Vetec™ Reagent Grade (2–8°C) Versus Industrial Grade (Ambient Storage) Sodium Stearate

Reagent-grade sodium stearate, including the Vetec™ product, typically requires storage at 2–8°C (refrigerated) to maintain specification integrity over its shelf life . In contrast, industrial- or technical-grade sodium stearate is routinely stored at ambient room temperature (15–25°C) for up to two years without strict cold-chain requirements [1]. This differential storage requirement reflects the tighter specification control and lower impurity levels of reagent-grade material: the presence of residual moisture and free fatty acids in technical grades can accelerate hydrolytic degradation and microbial growth at elevated temperatures, but the broader acceptance criteria of technical grade accommodate these changes. For laboratories, the cold-storage requirement of the Vetec grade simultaneously signals higher-quality assurance (the manufacturer certifies that specification integrity depends on temperature-controlled storage) and imposes a logistical consideration for procurement planning and laboratory cold-storage capacity.

Storage Condition
Supporting evidence
2–8°C (reagent)
vs. 15–25°C (industrial)
Cold-storage signals tighter specification control
Requires cold-chain logistics; ambient storage may compromise integrity
Sodium stearate storage Reagent grade storage conditions Shelf-life stability Cold chain procurement

High-Confidence Application Scenarios for Sodium Stearate, Vetec™ Reagent Grade (CAS 822-16-2) Based on Quantitative Evidence


Pharmaceutical Tablet Pre-Formulation: Sodium Stearate as a Lower-Loading Alternative to Magnesium Stearate

In direct compression tablet formulation development, sodium stearate (NaSt) at 0.5 wt% provides lubrication performance equivalent to magnesium stearate (MgSt) at 1 wt%, as demonstrated by Yu et al. (2022) through comparative ejection force and friction coefficient measurements [1]. This makes the Vetec™ reagent grade sodium stearate directly relevant for pharmaceutical scientists seeking to reduce total excipient load, minimize MgSt-associated dissolution delays, or evaluate alternative lubricants in Quality by Design (QbD) studies. The documented purity (≥96.0%) and fatty acid composition of this reagent grade ensure consistency across formulation batches during development.

Surfactant and Emulsifier Research: Predictive Formulation Using Quantified CMC (0.95 mM)

For academic and industrial researchers designing micelle-based delivery systems, emulsions, or dispersion formulations, the experimentally determined CMC of sodium stearate—0.00095 M (0.95 mM) at 298.15 K [2]—provides a quantitative starting point for concentration optimization. The Vetec™ reagent grade, with its ≥96.0% purity, ensures that the actual surfactant concentration in solution closely matches the nominal concentration, minimizing the need for empirical re-calibration that often accompanies lower-purity technical-grade material.

Analytical Method Development and Pharmacopoeial Reference Work

Laboratories developing gas chromatography (GC) methods for fatty acid profiling or performing USP/NF monograph-based testing require sodium stearate with a defined, documented fatty acid composition. The Vetec™ reagent grade, with ≥96.0% total purity and a C16/C18 profile consistent with plant-derived feedstocks [3], aligns with the USP requirement of ≥90.0% combined stearic–palmitic acid content. This makes it suitable as a reference material for method qualification, system suitability testing, and impurity profiling in non-GMP environments, distinct from industrial-grade material with uncharacterized compositional variability.

Routine Synthetic Chemistry: Cost-Effective Reagent for Saponification, Metathesis, and Surface Modification

In organic and materials chemistry, sodium stearate serves as a precursor for the synthesis of metallic stearates (via metathesis), as a phase-transfer catalyst, and as a surface hydrophobization agent. The Vetec™ reagent grade's ≥96.0% purity provides sufficient chemical consistency for reproducible synthesis while its value positioning (relative to ≥99% grades) makes it economically viable for scale-up to multi-gram or kilogram quantities where ultra-high purity is not the primary experimental variable [4]. The cold-storage requirement (2–8°C) should be factored into laboratory logistics planning.

Application
Selection Property
Validation Focus
Tablet pre-formulation studies
Lubrication efficiency at low loading
Ejection force and tabletability at 0.5 wt% NaSt
Micelle-based delivery research
CMC reproducibility at 0.95 mM
Emulsification and solubilization performance
Analytical method development
Documented fatty acid composition
GC system suitability and USP/NF profile alignment
Synthetic chemistry and surface modification
≥96.0% purity for reproducible synthesis
Scale-up viability and cold-storage logistics
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